![molecular formula C25H23N3O5S2 B2356025 4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865173-82-6](/img/structure/B2356025.png)

4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

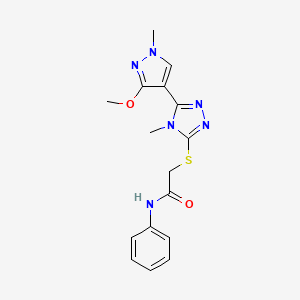

4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BZB or BZB-Et and has been synthesized using various methods.

Scientific Research Applications

Thiocyanation and Cyclization

Konovalova et al. (2014) explored the reaction of N-arenesulfonyl-N′-aroyl-1,4-benzoquinone diimines with potassium thiocyanate, resulting in the formation of benzamides, including N-(2-imino-3-arenesulfonyl-2,3-dihydro-1,3-benzothiazol-6-yl)benzamides through partial intramolecular cyclization (Konovalova et al., 2014).

Thermal Decomposition Studies

Uchida, Kobayashi, and Kozuka (1981) investigated the thermal decomposition of N,O-Diacyl-N-t-butylhydroxylamines, leading to the formation of benzamides. This study provides insights into the thermal stability and decomposition pathways of related benzamide compounds (Uchida et al., 1981).

Synthesis of Nucleoside Analogs

Iwakawa, Pinto, and Szarek (1978) described the synthesis of nucleoside analogs involving benzamide derivatives. This research highlights the role of such compounds in the creation of potential therapeutic agents (Iwakawa et al., 1978).

Isocyanide Rearrangement

Sączewski, Gdaniec, and Brzozowski (2006) provided experimental evidence for the rearrangement of benzoyl cyanide into isocyanide, leading to the formation of benzamide compounds. Such rearrangements are critical in understanding the chemical behavior of benzamides (Sączewski et al., 2006).

Synthesis of Anticancer Agents

Yılmaz et al. (2015) synthesized derivatives of indapamide, a benzamide, demonstrating significant proapoptotic activity on melanoma cell lines. This research contributes to the development of new anticancer drugs (Yılmaz et al., 2015).

Antifungal Activity

Saeed, Zaman, Jamil, and Mirza (2008) prepared various substituted benzamides and evaluated their antifungal activity, highlighting the potential pharmaceutical applications of benzamide compounds (Saeed et al., 2008).

Gold(I)-Mediated Transamidation

Odame, Woodcock, Hosten, Lobb, and Tshentu (2020) demonstrated a novel gold(I)-mediated transamidation of thiourea derivatives to yield benzamides. This innovative approach could be significant in organic synthesis and pharmaceutical development (Odame et al., 2020).

properties

IUPAC Name |

4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5S2/c1-2-33-15-14-28-21-13-12-20(35(26,31)32)16-22(21)34-25(28)27-24(30)19-10-8-18(9-11-19)23(29)17-6-4-3-5-7-17/h3-13,16H,2,14-15H2,1H3,(H2,26,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWFZDPLFKCUBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methylphenyl)ethyl]-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2355942.png)

![3-[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2355945.png)

![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide](/img/no-structure.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2355952.png)

![1-Methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2355954.png)

![4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2355956.png)

![5-Methyl-3-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2355958.png)

![2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2355961.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2355964.png)